molecular formula C6H11NS B2786430 5-Thia-8-azaspiro[3.4]octane CAS No. 109640-45-1

5-Thia-8-azaspiro[3.4]octane

Cat. No.: B2786430
CAS No.: 109640-45-1
M. Wt: 129.22
InChI Key: FESTXUIXVBKJRG-UHFFFAOYSA-N
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Description

5-Thia-8-azaspiro[3.4]octane is a spirocyclic chemical module of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds like this one are considered privileged structures , meaning they demonstrate a higher probability of exhibiting biological activity across various targets and are frequently found in pharmacologically active compounds . Their three-dimensional, rigid nature allows for the effective exploration of chemical space and provides vectors for diversification to optimize binding interactions . The 2,6-diazaspiro[3.4]octane and 5-thia-8-azaspiro[3.4]octane scaffolds are specifically cited in research for their role in multifunctional modules for drug discovery . These structures are featured in compounds investigated for a range of therapeutic applications. For instance, derivatives incorporating the diazaspiro[3.4]octane core have been identified as potent leads against Mycobacterium tuberculosis (MTb) and have shown high activity against pathogens like Staphylococcus aureus (S. aureus) . The scaffold is also a component of the latest-generation fluoroquinolone antibiotic zabofloxacin . Furthermore, spirocyclic frameworks are utilized in advanced drug discovery modalities, such as Proteolysis Targeting Chimeras (PROTACs), and have been developed as agonists for various receptors . This compound is intended for research purposes as a building block in the synthesis of novel bioactive molecules. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-thia-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-6(3-1)7-4-5-8-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESTXUIXVBKJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thia-8-azaspiro[3.4]octane typically involves the annulation of smaller ring systems. One common method starts with commercially available 1-N-Boc-3-azetidinone. The aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone produces the desired spirocyclic structure . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for 5-Thia-8-azaspiro[3.4]octane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Thia-8-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Thioethers and amines.

Scientific Research Applications

5-Thia-8-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thia-8-azaspiro[3.4]octane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in its structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 5-Thia-8-azaspiro[3.4]octane with analogous spiro compounds, focusing on molecular features, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring System Heteroatoms/Substituents Notable Applications/Properties Reference
5-Thia-8-azaspiro[3.4]octane C₆H₁₀NS 128.22 [3.4]octane 1 S, 1 N Rigid scaffold for drug design
Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride C₈H₁₄ClNO₄S 255.71 [3.4]octane 1 S, 1 N, carboxylate, sulfone, HCl salt Enhanced solubility; pharmaceutical intermediate
1-Methyl-1,6-diazaspiro[3.4]octane C₇H₁₂N₂ 124.19 [3.4]octane 2 N, methyl group Bioactive intermediate (price: $100/100mg)
2-Boc-2,6-diazaspiro[3.4]octane C₁₁H₂₀N₂O₂ 212.29 [3.4]octane 2 N, Boc protection Protected amine for peptide synthesis
5-Thia-8-azaspiro[3.6]decane hydrochloride C₈H₁₆ClNS 193.74 [3.6]decane 1 S, 1 N, HCl salt Material science; thermal stability
(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one C₁₀H₁₇N₂OS 229.32 [4.5]decane 1 S, 2 N, ketone, ethyl/methyl groups Chiral building block for drug synthesis

Analysis of Structural Variations and Implications

  • Heteroatom Positioning : Replacing sulfur with oxygen (e.g., 5-Oxa analogs) or altering nitrogen positions (e.g., 1,6-diazaspiro vs. 2,6-diazaspiro) modulates electronic properties and hydrogen-bonding capacity, critical for target selectivity .
  • Functional Groups : Substituents like Boc-protected amines (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) improve stability during synthetic workflows, while sulfone or carboxylate groups (e.g., Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide) enhance polarity and solubility .

Research Findings and Trends

  • Synthetic Accessibility : Compounds like 2-Boc-2,6-diazaspiro[3.4]octane are commercially available at scales up to 250mg, suggesting established synthetic routes . In contrast, Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride (CAS: 2177258-03-4) has a higher price ($647/100mg), reflecting its complex synthesis involving sulfonation and esterification .
  • Biological Relevance : The rigid spiro[3.4]octane core is favored in kinase inhibitor design due to its ability to mimic peptide turn structures, while larger spiro systems (e.g., [4.5]decan) are explored for allosteric modulation .

Biological Activity

5-Thia-8-azaspiro[3.4]octane is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates sulfur and nitrogen atoms. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 5-Thia-8-azaspiro[3.4]octane, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of 5-Thia-8-azaspiro[3.4]octane is C6H11NSC_6H_{11}NS. Its spirocyclic framework allows for unique interactions with biological macromolecules, such as enzymes and receptors, which are crucial for its biological activity. The presence of heteroatoms (sulfur and nitrogen) enhances its ability to form hydrogen bonds, influencing the activity of various biological targets.

The biological activity of 5-Thia-8-azaspiro[3.4]octane primarily involves its interaction with specific molecular targets:

  • Enzyme Interaction : The compound can bind to enzymes, modulating their activity and leading to various biological effects. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that may exhibit enhanced properties.
  • Receptor Modulation : Studies indicate that 5-Thia-8-azaspiro[3.4]octane may act as a ligand for receptors in the central nervous system, potentially influencing neurotransmitter systems .

Biological Activities

Research has highlighted several biological activities associated with 5-Thia-8-azaspiro[3.4]octane:

  • Antimicrobial Activity : Compounds related to 5-Thia-8-azaspiro[3.4]octane have demonstrated significant antimicrobial properties, making them candidates for the development of new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting tumor growth in various cancer cell lines. For instance, the compound has shown synergy with established chemotherapeutics in acute myeloid leukemia (AML) models, enhancing their efficacy by modulating protein interactions involved in cell cycle regulation .
  • Neurological Effects : Due to its potential receptor modulation capabilities, there is ongoing research into its effects on neurological conditions, including anxiety and depression, where neurotransmitter balance is critical .

Case Study 1: Anticancer Activity

A study investigated the effects of 5-Thia-8-azaspiro[3.4]octane on AML cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the modulation of specific signaling pathways associated with tumor growth. The study found that combining this compound with existing therapies led to a statistically significant reduction in tumor size in xenograft models compared to controls .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of derivatives of 5-Thia-8-azaspiro[3.4]octane revealed promising results against various bacterial strains. The compounds were tested using standard disk diffusion methods, showing effective inhibition zones comparable to conventional antibiotics, indicating their potential use in treating bacterial infections.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of 5-Thia-8-azaspiro[3.4]octane, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azaspiro[3.4]octaneContains an oxygen atomPotentially different receptor interactions
5-Azaspiro[3.4]octan-7-olHydroxyl group presentMay exhibit different solubility properties
8-Azaspiro[3.5]nonaneDifferent spirocyclic arrangementVariations in biological activity profiles

This table illustrates how variations in structural features can influence biological activities and therapeutic potentials.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Thia-8-azaspiro[3.4]octane derivatives?

Methodological Answer: Synthesis optimization requires attention to:

  • Reagent Ratios : Use stoichiometric excess of thiosemicarbazides (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) to drive cyclization, as demonstrated in reflux conditions with DMF and acetic acid .
  • Catalyst Selection : Sodium acetate is critical for stabilizing intermediates during thiazolidinone formation .
  • Purification : Recrystallization from DMF-ethanol mixtures enhances purity, as shown in yields >75% for analogous spirocycles .

Example Synthetic Conditions:

Starting MaterialSolvent SystemReaction TimeYieldReference
Thiosemicarbazide + Chloroacetic AcidDMF/AcOH (2:1)2 hours78%
Propargyl Bromide + Hydrazine PrecursorTHF/MeOH12 hours65%

Q. How can researchers confirm the structural integrity of 5-Thia-8-azaspiro[3.4]octane derivatives?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for spirocyclic proton coupling patterns and sulfur-induced deshielding effects .
  • X-ray Crystallography : Resolve stereochemistry and confirm spirocyclic geometry, as validated for tert-butyl 8-oxo-6-thia-2-azaspiro derivatives .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 5-Thia-8-azaspiro[3.4]octane analogs be resolved?

Methodological Answer: Address discrepancies through:

  • Target Validation : Use CRISPR-Cas9 knockouts to confirm specificity for biological targets (e.g., Plasmodium falciparum enzymes in antimalarial studies) .
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal half-life) across analogs to identify bioactivity outliers .
  • Structural-Activity Relationship (SAR) : Map substituent effects (e.g., 4-methoxyphenyl groups) to activity trends using 3D-QSAR models .

Example Data Comparison:

AnalogIC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, h)Reference
5-(Z)-4-Methoxyphenyl Derivative1202.3
2-Furoate Ester Derivative451.1

Q. What strategies enhance the pharmacological selectivity of 5-Thia-8-azaspiro[3.4]octane-based compounds?

Methodological Answer:

  • Stereochemical Control : Synthesize enantiopure analogs via chiral catalysts (e.g., Jacobsen’s catalyst) to reduce off-target effects .
  • Prodrug Design : Introduce esterase-sensitive groups (e.g., tert-butoxycarbonyl) to improve tissue-specific activation .
  • Computational Docking : Use AutoDock Vina to predict binding affinity to target vs. non-target proteins .

Q. How does the sulfur atom in 5-Thia-8-azaspiro[3.4]octane influence its reactivity compared to oxa/aza analogs?

Methodological Answer:

  • Electronic Effects : Sulfur’s polarizability enhances nucleophilic substitution rates, as shown in comparative studies with oxaspiro analogs .
  • Conformational Rigidity : The thia group restricts spirocyclic ring puckering, altering binding pocket compatibility (e.g., 10-fold higher affinity for cysteine proteases vs. oxa analogs) .

Key Data:

Property5-Thia-8-azaspiro[3.4]octane5-Oxa-8-azaspiro[3.4]octane
LogP1.81.2
Rate of Nucleophilic Substitution (k)0.45 s1^{-1}0.12 s1^{-1}
Protease Inhibition (IC50_{50})85 nM420 nM

Q. What are the best practices for handling and storing 5-Thia-8-azaspiro[3.4]octane derivatives?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon to prevent oxidation of the thia group, as degradation >5% occurs within 72 hours at RT .
  • Stability Testing : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) at 0, 6, and 12 months .

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